1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene:
1,2-Dimethylbenzene:
1,3-Dimethylbenzene:
Uniqueness
1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct chemical and physical properties compared to other dimethylbenzene derivatives. This structural difference influences its reactivity, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
721-80-2 |
---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2-dimethyl-4-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-8-9-15(10-14(12)3)11-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3 |
InChI Key |
MPWDAZRSTUOFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2C)C |
Origin of Product |
United States |
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